![molecular formula C12H11N3O3 B3032184 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 121282-82-4](/img/structure/B3032184.png)
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Overview
Description
Scientific Research Applications
Antineoplastic Properties
This compound has been evaluated for its anticancer potential in a vitro model of chronic leukemia . The study utilized the chronic leukemia cell line K562, as well as non-cancerous peripheral blood mononuclear cells (PBMC) and Vero cells (kidney epithelium of Cercopithecus aethiops). The compound exerted noteworthy cytotoxic effects against K562 cells, with an IC50 value of 25.27 μg/mL .
Immunomodulatory Properties
The compound also demonstrated an immunomodulatory effect by upregulating the production of cytokines IL-6 and IL-12/2 . This suggests that it could potentially be used to modulate the immune response in certain conditions.
Antiproliferative Activity
The compound exhibited its antiproliferative activity by inducing G2/M cell cycle arrest, preventing the entry of K562 cells into mitosis . This means it could potentially be used to inhibit the growth of certain types of cancer cells.
Minimal Toxicity to Normal Cells
While the compound was effective against cancer cells, it displayed minimal toxicity to normal cells . This is an important characteristic for any potential anticancer drug, as it means it could potentially be used to treat cancer without causing significant harm to healthy cells.
Inhibition of Clonal Proliferation
The compound inhibited the clonal proliferation of K562 cells . This suggests that it could potentially be used to prevent the spread of certain types of cancer.
Mechanism of Action
Target of Action
The primary targets of this compound are phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them crucial in the development and progression of cancers .
Mode of Action
The compound interacts with its targets (PI3Ks) by inhibiting their activity . This inhibition disrupts the signaling pathway of the PI3K/AKT/mTOR genes, leading to up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting PI3K, the compound disrupts this pathway, leading to reduced cell growth and proliferation, and increased cell death .
Result of Action
The result of the compound’s action is significant cytotoxic activity against certain cancer cell lines . For example, it has shown promising results against the MCF-7 cell line, a breast cancer cell line . The compound’s action leads to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes, promoting cell death .
properties
IUPAC Name |
7,8-dimethoxy-3,5-dihydropyridazino[4,5-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-17-9-3-6-7-5-13-15-12(16)11(7)14-8(6)4-10(9)18-2/h3-5,14H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKQBPWFTDLFDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NN=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196107 | |
Record name | 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |
CAS RN |
121282-82-4 | |
Record name | 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121282-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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